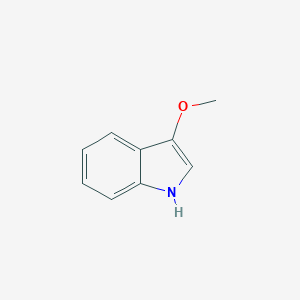

3-Methoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDZUORTXOCQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548026 | |

| Record name | 3-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16712-55-3 | |

| Record name | 3-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for obtaining 3-methoxy-1H-indole, a valuable heterocyclic motif in medicinal chemistry and drug development. The document outlines key synthesis strategies, presents detailed experimental protocols for cited methodologies, and offers a quantitative comparison of these routes. Visual diagrams of the synthesis pathways are included to facilitate a clear understanding of the chemical transformations.

Executive Summary

The synthesis of this compound can be primarily achieved through two main strategies: the direct O-methylation of 3-hydroxy-1H-indole (indoxyl) and the construction of the indole ring system via the Fischer indole synthesis. Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield. This guide will delve into the specifics of these methods to aid researchers in selecting the most appropriate route for their synthetic needs.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound are detailed below:

-

O-Methylation of 3-Hydroxy-1H-indole (Indoxyl): This is a direct and intuitive approach that involves the methylation of the hydroxyl group at the C3 position of the indole ring. Various methylating agents can be employed for this transformation.

-

Fischer Indole Synthesis: A classic and versatile method for indole synthesis, this pathway involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization.[1][2][3][4] For the synthesis of this compound, 3-methoxyphenylhydrazine serves as the key starting material.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis pathways described in this guide, allowing for a direct comparison of their efficiencies.

| Pathway | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| O-Methylation | 1-Hydroxyindole-3-carboxaldehyde | Sodium methoxide (NaOMe), Methanol (MeOH) | Not specified | 12 | [5] |

| Fischer Indole Synthesis | 3-Methoxyphenylhydrazine, a C2-synthon (e.g., acetaldehyde) | Acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂) | Heating | Varies | [1][2] |

Note: The yield for the Fischer Indole Synthesis is highly dependent on the specific C2-synthon and acid catalyst used, and a specific quantitative yield for this compound via this route was not found in the surveyed literature.

Experimental Protocols

Pathway 1: O-Methylation of 1-Hydroxyindole-3-carboxaldehyde

This protocol is based on the reported synthesis of 3-methoxyindole from a related starting material.[5]

Materials:

-

1-Hydroxyindole-3-carboxaldehyde

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Apparatus for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

Dissolve 1-hydroxyindole-3-carboxaldehyde in methanol in a round-bottom flask.

-

Add sodium methoxide to the solution.

-

The original protocol from which this is derived involved the reaction of 1-tosyloxyindole-3-carboxaldehyde with sodium methoxide in methanol, which generated 3-methoxyindole as one of the products.[5] Specific reaction times and temperatures for the direct methylation of 1-hydroxyindole-3-carboxaldehyde would need to be optimized.

-

Upon reaction completion, the mixture would be worked up using standard procedures, likely involving neutralization, extraction with an organic solvent, and purification by chromatography.

Yield: The reported yield for this transformation is 12%.[5]

Pathway 2: Fischer Indole Synthesis (General Protocol)

This is a generalized protocol for the Fischer indole synthesis, which can be adapted for the synthesis of this compound.[1][2]

Materials:

-

3-Methoxyphenylhydrazine

-

An appropriate C2-synthon (e.g., acetaldehyde or its equivalent)

-

An acid catalyst (e.g., hydrochloric acid, sulfuric acid, zinc chloride)

-

A suitable solvent (e.g., ethanol, acetic acid)

-

Apparatus for organic synthesis

Procedure:

-

Formation of the Hydrazone:

-

Dissolve 3-methoxyphenylhydrazine in a suitable solvent.

-

Add the C2-synthon (e.g., acetaldehyde) to the solution.

-

The mixture is typically stirred at room temperature or with gentle heating to form the corresponding 3-methoxyphenylhydrazone.

-

-

Indolization:

-

To the hydrazone solution, add the acid catalyst.

-

Heat the reaction mixture to reflux. The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and worked up. This typically involves neutralizing the acid, extracting the product with an organic solvent, washing the organic layer, drying it over an anhydrous salt, and concentrating it under reduced pressure.

-

The crude product is then purified, usually by column chromatography.

-

Mandatory Visualizations

Synthesis Pathway Diagrams

Caption: O-Methylation of 3-Hydroxy-1H-indole.

Caption: Fischer Indole Synthesis of this compound.

Spectroscopic Data for this compound

The structural confirmation of the synthesized this compound is crucial. Below is a summary of expected spectroscopic data based on the known characteristics of indole derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the methoxy group. The proton at the C2 position will appear as a singlet, and the aromatic protons on the benzene ring will exhibit splitting patterns corresponding to their positions. The methoxy group will be a sharp singlet at approximately 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms. The carbon bearing the methoxy group (C3) will be significantly shifted downfield. The other carbon signals will be in the expected regions for an indole ring system.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (147.17 g/mol ).

Note: While general characteristics are provided, specific chemical shifts and coupling constants can be found in various spectral databases and literature references for indole derivatives.[6][7][8]

Conclusion

This technical guide has outlined the primary synthetic routes to this compound, providing both a comparative overview and detailed procedural information where available in the surveyed literature. The O-methylation of 3-hydroxy-1H-indole offers a direct but potentially low-yielding pathway, while the Fischer indole synthesis represents a more classical and versatile, though potentially multi-step, approach. The choice of synthesis will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. Further optimization of the presented protocols may be necessary to achieve higher yields and purity of the final product.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]

3-Methoxy-1H-indole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-1H-indole is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a crucial pharmacophore in numerous biologically active compounds and natural products. The presence of a methoxy group at the 3-position can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details on experimental protocols for their determination, and a discussion of its potential biological significance based on related compounds.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 16712-55-3 | ChemScene[2] |

| Molecular Formula | C₉H₉NO | ChemScene[2] |

| Molecular Weight | 147.17 g/mol | ChemScene[2] |

| Canonical SMILES | COC1=CNC2=CC=CC=C21 | PubChem[1] |

| Computed Physicochemical Properties | Value | Source |

| Topological Polar Surface Area (TPSA) | 25.02 Ų | ChemScene[2] |

| logP (Octanol-Water Partition Coefficient) | 2.1765 | ChemScene[2] |

| Hydrogen Bond Acceptor Count | 1 | ChemScene[2] |

| Hydrogen Bond Donor Count | 1 | ChemScene[2] |

| Rotatable Bond Count | 1 | ChemScene[2] |

| pKa (Predicted) | 16.49 ± 0.30 | Guidechem |

| Experimental Physical Properties | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are generalized methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

-

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

-

Apparatus: Thiele tube or other heating apparatus, small test tube, capillary tube (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at the bottom, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Aqueous Solubility Determination

Solubility is a crucial parameter for drug absorption and formulation.

-

Apparatus: Vials, analytical balance, shaker, filtration device, analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of water in a vial.

-

The vial is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the available literature, the broader class of methoxy-substituted indoles has been the subject of extensive research, revealing a wide range of biological activities.[3]

General Biological Activities of Methoxyindoles

Methoxy-substituted indoles have demonstrated a variety of pharmacological effects, including:

-

Anticancer Activity: Many indole derivatives exhibit cytotoxic effects against various cancer cell lines.[4]

-

Antimicrobial Activity: The indole scaffold is present in many compounds with antibacterial and antifungal properties.[5]

-

Antimycobacterial Activity: Certain substituted indoles have shown inhibitory activity against Mycobacterium tuberculosis.[6]

-

Anti-inflammatory and Antioxidant Activity: Methoxyindoles have been investigated for their potential to mitigate inflammation and oxidative stress.

Potential Signaling Pathway Involvement

Given the known activities of related indole compounds, this compound could potentially modulate various cellular signaling pathways. Research on other indole derivatives has implicated their involvement in pathways such as:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and is a common target for anticancer agents. Indole-3-carbinol and its derivatives have been shown to modulate this pathway.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cellular responses to a variety of stimuli and plays a key role in cancer. Indole alkaloids have been found to affect this pathway.[7]

-

Bacterial Quorum Sensing: Indole and its derivatives can act as signaling molecules in bacteria, influencing processes like biofilm formation and virulence.[8]

The following diagram illustrates a generalized workflow for investigating the biological activity of a novel indole compound.

The following diagram depicts a simplified representation of a signaling pathway that could be investigated.

Conclusion

This compound is a compound of interest due to its structural relation to a wide range of biologically active molecules. While comprehensive experimental data on its physicochemical properties and specific biological activities are currently limited in the public domain, this guide provides a summary of the available computed data and outlines the standard experimental procedures for their determination. Further research into the biological effects and mechanism of action of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. This compound | C9H9NO | CID 13736886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methoxy-1H-indole (CAS: 16712-55-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-1H-indole is a heterocyclic aromatic compound belonging to the indole family. While the broader class of methoxy-substituted indoles has garnered significant interest in medicinal chemistry due to their diverse biological activities, specific research on this compound itself is limited. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, general synthetic approaches, and a discussion of the potential biological significance of the methoxyindole scaffold in drug discovery. Due to the scarcity of specific experimental data for this compound, information from closely related analogues is presented to provide context and potential avenues for future research.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the tables below. It is important to note that while some physical properties are available from computational predictions, specific experimental data for properties such as melting point, boiling point, and solubility are not readily found in the current literature.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16712-55-3 | [1][2] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| SMILES | COC1=CNC2=CC=CC=C21 | [1] |

| InChI | InChI=1S/C9H9NO/c1-11-9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | [3] |

| Purity (Typical) | ≥98% | [1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 25.02 Ų | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.1765 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

| pKa (Predicted) | 16.49 ± 0.30 | [2] |

Synthesis and Reactivity

General Synthetic Strategies for Methoxy-Activated Indoles

Several classical indole syntheses can be adapted for the preparation of methoxyindoles, including:

-

Fischer Indole Synthesis: This is one of the most common methods for indole synthesis, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For 3-methoxyindoles, a suitably substituted phenylhydrazine and an α-methoxy aldehyde or ketone could potentially be used.

-

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of aniline.

-

Hemetsberger Indole Synthesis: This involves the thermal decomposition of an α-azido-cinnamic ester.

A potential synthetic route starting from indoxyl, a common precursor, is depicted in the workflow diagram below.

Reactivity

The indole nucleus is electron-rich, and the presence of a methoxy group at the 3-position is expected to influence its reactivity.[4] The methoxy group is an electron-donating group, which can further activate the indole ring towards electrophilic substitution. However, the 3-position is typically the most reactive site for electrophilic attack in indoles. With this position blocked by the methoxy group, electrophilic substitution would be directed to other positions on the pyrrole or benzene ring.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the public domain. However, characteristic spectral features for the indole scaffold and the methoxy group can be predicted.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, a signal for the N-H proton of the indole, a singlet for the methoxy protons (typically around 3.8-4.0 ppm), and a signal for the proton at the 2-position of the indole ring.

-

¹³C NMR: The spectrum would show signals for the carbon atoms of the indole ring system and a signal for the methoxy carbon (typically around 55-60 ppm).

-

IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3400 cm⁻¹), C-H stretching for aromatic and methyl groups, C=C stretching for the aromatic rings, and C-O stretching for the methoxy group.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z = 147.

Biological Activity and Drug Development Potential

There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any signaling pathways associated with this compound. However, the broader class of methoxy-substituted indoles is of significant interest to medicinal chemists.

The indole scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and approved drugs. The position and nature of substituents on the indole ring can dramatically influence biological activity. Methoxy groups, in particular, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Potential Areas of Investigation

Based on the activities of other methoxyindole derivatives, potential areas of research for this compound could include:

-

Anticancer Activity: Many indole derivatives exhibit antiproliferative and cytotoxic effects against various cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of key cellular targets like tubulin or protein kinases.

-

Antimicrobial Activity: The indole nucleus is a common feature in many antimicrobial agents.

-

Neurological Activity: The structural similarity of indoles to neurotransmitters like serotonin has led to the development of numerous neurologically active drugs.

Experimental Protocols for Biological Evaluation

Should researchers wish to investigate the biological activity of this compound, standard in vitro assays could be employed.

Antiproliferative Activity Assessment (MTT Assay)

This colorimetric assay is a common method for assessing cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals in viable cells.

-

Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Conclusion

This compound is a simple indole derivative for which there is a notable lack of specific experimental and biological data in the public domain. While its basic chemical properties can be inferred or have been computationally predicted, further experimental investigation is required to fully characterize this compound. The rich history of the indole scaffold and its methoxy-substituted analogues in drug discovery suggests that this compound could be a valuable building block or a starting point for the design of novel therapeutic agents. Future research should focus on developing a robust synthetic route, fully characterizing its physicochemical and spectroscopic properties, and exploring its potential biological activities through a range of in vitro and in vivo assays.

References

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C9H9NO | CID 13736886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. I-387, a novel antimitotic indole, displays a potent in vitro and in vivo antitumor activity with less neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methoxy-1H-indole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-1H-indole, catering to researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analytical techniques.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 5-Methoxy-3-methyl-1H-indole [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.79 | s | 1H | NH |

| 7.25 | d, J = 8.7 Hz | 1H | H-7 |

| 7.03 | d, J = 2.3 Hz | 1H | H-4 |

| 6.97 | s | 1H | H-2 |

| 6.87 | dd, J=8.7, 2.4 Hz | 1H | H-6 |

| 3.90 | s | 3H | -OCH₃ |

| 2.33 | s | 3H | -CH₃ (at C3) |

Table 2: ¹³C NMR Data of 5-Methoxy-3-methyl-1H-indole [1]

| Chemical Shift (δ) ppm | Assignment |

| 154.01 | C-5 |

| 131.53 | C-7a |

| 128.75 | C-3a |

| 122.53 | C-2 |

| 112.18 | C-7 |

| 111.74 | C-3 |

| 111.58 | C-6 |

| 100.81 | C-4 |

| 56.05 | -OCH₃ |

| 9.81 | -CH₃ (at C3) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands typical for indole derivatives.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1620-1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1250-1200 | Strong | Aryl-O Stretch (C-O) |

| ~750-700 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The exact mass of this compound is 147.068413911 Da.[2]

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 147 | Molecular ion [M]⁺ |

| 132 | Loss of a methyl group ([M-CH₃]⁺) |

| 104 | Loss of a methoxy radical ([M-OCH₃]⁺) or loss of HCN from m/z 131 |

| 77 | Phenyl cation fragment |

Experimental Protocols

The following sections outline the general experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR spectroscopy, approximately 5-25 mg and 50-100 mg of the solid sample, respectively, are dissolved in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[4]

Instrumentation and Data Acquisition: NMR spectra are recorded on a spectrometer, for instance, a Bruker 500 MHz instrument.[1][5] For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly employed.[6][7] Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a KBr plate, and allowing the solvent to evaporate.[8]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer Spectrum instrument.[9] The spectrum is typically scanned over the mid-IR range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet or the empty sample compartment is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For volatile compounds like this compound, Electron Ionization (EI) is a common method.[10][11] The sample is introduced into the ion source, where it is vaporized by heating. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][12]

Instrumentation and Data Acquisition: The mass spectrum is obtained using a mass spectrometer, such as a GC-MS system (e.g., ISQ Trace 1300).[1] The instrument separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each fragment.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C9H9NO | CID 13736886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. rsc.org [rsc.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 5-Methoxyindole-3-acetic acid(3471-31-6) 1H NMR spectrum [chemicalbook.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. chromatographyonline.com [chromatographyonline.com]

The Natural Occurrence of Methoxyindoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyindoles are a class of indole derivatives characterized by the presence of a methoxy group on the indole ring. These compounds are widely distributed in nature, from microorganisms and plants to animals, and exhibit a diverse range of biological activities. Their structural similarity to key neurotransmitters and hormones, such as serotonin and melatonin, has made them a focal point of research in neuroscience, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of prominent methoxyindoles, their biosynthesis, and their physiological roles. It is designed to serve as a valuable resource for researchers and professionals in the life sciences.

Naturally Occurring Methoxyindoles: A Quantitative Overview

The following tables summarize the quantitative data available for the occurrence of key methoxyindoles in various natural sources.

Table 1: Concentration of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in Various Plant Species

| Plant Species | Part of Plant | Concentration Range | Reference(s) |

| Phalaris aquatica | Leaves | ~0.022% of dry weight | [1] |

| Virola theiodora | Bark resin | Major tryptamine present | [2] |

| Anadenanthera peregrina | Seeds | Small amounts detected | [3] |

| Dictyoloma incanescens | Bark | Isolated as a natural product | [4] |

Table 2: Concentration of 6-Methoxymellein in Carrots (Daucus carota)

| Carrot Product | Concentration Range (µg/g) | Reference(s) |

| Fresh Carrots | 0.02 - 76.00 | [5][6][7] |

| Processed Carrot Products | 0.02 - 76.00 | [5][6][7] |

| Stored Carrots (1°C for 17 weeks) | Low levels maintained | [5][6][7] |

| Blanched Carrots (Boiling Water) | Reduced by 69% compared to fresh | [5][6][7] |

| Blanched Carrots (Steam) | Reduced by 33% compared to fresh | [5][6][7] |

Table 3: Concentration of Various 5-Methoxyindoles in Animal Pineal Glands

| Animal | Methoxyindole | Concentration | Reference(s) |

| Pig | 5-Methoxyindole-3-acetic acid | nmoles/g range | |

| Melatonin | nmoles/g range | ||

| 5-Methoxytryptophol | pmoles/g range | ||

| 5-Methoxytryptamine | pmoles/g range | ||

| Cow | 5-Methoxyindole-3-acetic acid | nmoles/g range | |

| Melatonin | nmoles/g range | ||

| 5-Methoxytryptophol | pmoles/g range | ||

| 5-Methoxytryptamine | pmoles/g range | ||

| Sheep | 5-Methoxyindole-3-acetic acid | nmoles/g range | |

| Melatonin | nmoles/g range | ||

| 5-Methoxytryptophol | pmoles/g range | ||

| 5-Methoxytryptamine | pmoles/g range | ||

| Rat (Wistar & Sprague-Dawley) | Melatonin | ~0.5 pmoles/pineal | |

| 5-Methoxytryptamine | ~0.03 pmoles/pineal |

Table 4: Concentration of 5-Methoxyindole-3-acetic Acid in Human Urine

| Subject Group | Excretion Rate (µ g/day ) | Reference(s) |

| Normal Subjects | 4.77 ± 2.25 |

Biosynthesis of Methoxyindoles

The biosynthesis of methoxyindoles often originates from the amino acid tryptophan. The following diagram illustrates the general biosynthetic pathway leading to the formation of several key methoxyindoles.

General biosynthetic pathway of several methoxyindoles from tryptophan.

Experimental Protocols for Analysis

Accurate quantification of methoxyindoles is crucial for research and development. The following are representative protocols for the analysis of methoxyindoles in biological matrices.

LC-MS/MS Method for the Quantification of 5-MeO-DMT and Bufotenine in Serum

This protocol is adapted from a validated method for the analysis of 5-MeO-DMT and its metabolite, bufotenine, in mouse serum[8].

a. Sample Preparation (Protein Precipitation):

-

To 20 µL of serum in a microcentrifuge tube, add 80 µL of acetonitrile containing the internal standard (e.g., 5-Methyl-N,N-dimethyltryptamine).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series HPLC or equivalent.

-

Column: Zorbax Eclipse XDB-C18 column (4.6 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6410).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

5-MeO-DMT: m/z 219.2 → 174.2

-

Bufotenine: m/z 205.2 → 160.2

-

Internal Standard (5-Me-DMT): m/z 203.2 → 158.3

-

GC-MS Method for the Quantification of 6-Methoxymellein in Carrots

This protocol is based on established methods for the analysis of 6-methoxymellein in carrot samples[9][10].

a. Sample Preparation (Extraction):

-

Homogenize 10 g of carrot tissue in 50 mL of acetone.

-

Filter the homogenate and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in 20 mL of boiling water.

-

Apply the aqueous extract to a C18 solid-phase extraction (SPE) cartridge preconditioned with methanol and water.

-

Wash the cartridge with water.

-

Elute the 6-methoxymellein with methanol.

-

Evaporate the methanol and reconstitute the residue in a suitable solvent for GC-MS analysis.

b. GC-MS Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min, hold for 5 minutes.

-

-

MS System: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-300.

-

Selected Ion Monitoring (SIM) ions for 6-Methoxymellein: m/z 208 (molecular ion), 193, 165.

Signaling Pathways and Mechanisms of Action

Methoxyindoles exert their biological effects through various signaling pathways. The following diagrams illustrate some of the key mechanisms.

5-Methoxytryptamine Signaling via Serotonin Receptors

5-Methoxytryptamine (5-MT) is a potent agonist at several serotonin (5-HT) receptors, particularly the 5-HT1 and 5-HT2 subtypes[11]. Its signaling cascades are crucial in mediating its physiological effects.

5-Methoxytryptamine signaling through 5-HT1 and 5-HT2 receptors.

5-Methoxyindole-3-acetic Acid (Auxin) Signaling in Plants

5-Methoxyindole-3-acetic acid is a naturally occurring auxin in plants, playing a role in growth and development[8][12]. Its signaling pathway involves the regulation of gene expression.

Auxin signaling pathway involving 5-methoxyindole-3-acetic acid.

Antifungal Mechanism of 6-Methoxymellein against Botrytis cinerea

6-Methoxymellein is a phytoalexin that exhibits antifungal activity against pathogens like Botrytis cinerea[13]. Its mechanism of action is thought to involve disruption of the fungal cell wall and membrane.

Proposed antifungal mechanism of 6-methoxymellein.

Conclusion

The natural occurrence of methoxyindoles spans a wide array of organisms, and their diverse biological activities continue to be an active area of investigation. This guide has provided a snapshot of the current knowledge, including quantitative data, analytical methodologies, and key signaling pathways. For researchers, scientists, and drug development professionals, a thorough understanding of these naturally occurring compounds is paramount for harnessing their therapeutic potential and mitigating any potential risks. Further research is warranted to fully elucidate the distribution, biosynthesis, and physiological roles of the vast array of methoxyindoles found in nature.

References

- 1. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Botrytis cinerea PMT4 Is Involved in O-Glycosylation, Cell Wall Organization, Membrane Integrity, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of 6-methoxymellein in fresh and processed carrots and relevant effect of storage and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Headspace Volatile Evaluation of Carrot Samples—Comparison of GC/MS and AuNPs-hpDNA-Based E-Nose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. usbio.net [usbio.net]

- 13. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 3-Methoxy-1H-indole Derivatives: A Technical Guide

Introduction

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1] Its unique structure allows for interaction with a wide array of biological targets.[1][2] The introduction of a methoxy (-OCH₃) group, particularly at the 3-position of the indole ring, significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance reactivity and strategically direct interactions with specific biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3-methoxy-1H-indole derivatives, serving as a resource for researchers and professionals in drug discovery and development.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, most notably as inhibitors of tubulin polymerization.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many anticancer indole derivatives is the disruption of microtubule dynamics.[3][4] By inhibiting tubulin polymerization, these compounds interfere with the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers apoptosis (programmed cell death).[3][5]

For instance, a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives were designed as tubulin polymerization inhibitors. One compound, 3g , not only exhibited potent antiproliferative activity but also affected microtubule dynamics, induced G2/M cell-cycle arrest, and triggered apoptosis in MCF-7 breast cancer cells.[3] Similarly, other indole derivatives have been identified as potent inhibitors of tubulin assembly, with activity comparable to the vascular disrupting agent OXi8006.[4]

Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.

Cytotoxicity Against Cancer Cell Lines

These compounds have shown broad-spectrum cytotoxicity against various human cancer cell lines. The specific substitutions on the indole ring and associated phenyl groups play a critical role in determining potency and selectivity.[4][6][7]

| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| DHI1 (4a) | Jurkat (Leukemia) | 21.83 ± 2.35 | [6] |

| HL-60 (Leukemia) | 19.14 ± 0.18 | [6] | |

| para-methoxy-substituted (4c) | Jurkat (Leukemia) | 22.3 ± 3.7 | [6] |

| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 (Breast) | 0.25 | [5] |

| NCI-H460 (Lung) | 0.33 | [5] | |

| A375-C5 (Melanoma) | 0.25 | [5] | |

| Compound 31 (3-trifluoromethoxy) | SK-OV-3, NCI-H460, DU-145 | Strongly Cytotoxic | [4] |

| Compound 35 | SK-OV-3, NCI-H460, DU-145 | Strongly Cytotoxic | [4] |

| Compound 36 (7-methoxy) | SK-OV-3, NCI-H460, DU-145 | Sub-micromolar | [4] |

| Compound 3h (2-methyl, 4-CF3) | M. tuberculosis | 18.2 | [8] |

| Compound 3l (5-methoxy, 4-OCH3) | M. tuberculosis | 24.7 | [8] |

| Compound 3c (4-methoxy) | M. tuberculosis | 28.0 | [8] |

Table 1: Summary of Anticancer and Antimycobacterial Activity of Selected this compound Derivatives.

Bioreductive Activation and NQO1 Inhibition

Certain indolequinone derivatives function as mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many tumors.[9] The mechanism involves the 2-electron reduction of the indolequinone by NQO1 to a hydroquinone. This reduction alters the electronic structure of the indole, facilitating the elimination of a leaving group from the 3-position and generating a highly electrophilic iminium ion. This reactive species then alkylates and irreversibly inhibits the enzyme, leading to cytotoxicity.[9][10]

Caption: NQO1-mediated bioreductive activation of indolequinones.

Antimicrobial Activity

Indole derivatives, including those with methoxy substitutions, are recognized for their broad-spectrum antimicrobial properties.[11][12][13] They show activity against various bacteria and fungi, including drug-resistant strains.

The introduction of moieties like 1,2,4-triazole and 1,3,4-thiadiazole to the indole scaffold can yield compounds with significant efficacy.[12] For example, an indole-triazole derivative (3d ) showed promising antibacterial and antifungal activity.[12] The position of substituents is crucial; chloro and methoxy substitutions have been noted to be beneficial for activity.[12]

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-Triazole/Thiadiazole Derivatives | General Tested Microorganisms | 3.125 - 50 | [12] |

| Compound 1h (m-chlorophenyl) | MRSA | 6.25 | [12] |

| Compound 2h (m-chlorophenyl) | MRSA | 6.25 | [12] |

| Compound 3h (m-chlorophenyl) | MRSA | 6.25 | [12] |

| Compound 3d (Indole-triazole) | MRSA | < 6.25 (More effective than ciprofloxacin) | [12] |

| Compound 1 (Indole-thiourea) | Gram-positive/negative bacteria | < 12.5 | [2] |

Table 2: Summary of Antimicrobial Activity of Selected Indole Derivatives.

Anti-Neurodegenerative Activity

The multifactorial nature of neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) makes multi-target-directed ligands highly desirable.[14][15] this compound derivatives have emerged as promising candidates due to their ability to modulate several key pathological pathways.[16][17]

Cholinesterase Inhibition

A key strategy in managing AD is to increase the levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14][15] Novel indole-based compounds have been synthesized that show potent, nanomolar-range inhibition of both AChE and BuChE.[15] For example, compound 3c showed high selectivity for AChE, while compounds 5b , 6b , 7c , and 10b acted as dual inhibitors.[15]

Modulation of Amyloid-β Aggregation and Neuroinflammation

The aggregation of amyloid-β (Aβ) peptides into plaques is a hallmark of AD.[14][15] Certain indole derivatives, such as compounds 5b and 6b , have demonstrated the ability to inhibit the self-induced aggregation of Aβ.[15] Furthermore, neuroinflammation and oxidative stress are critical contributors to the pathogenesis of both AD and PD.[17] Indole derivatives like NC009-1 have been shown to reduce the production of inflammatory factors (e.g., NO, IL-1β, IL-6, TNF-α) and suppress the NLRP3 inflammasome in models of Parkinson's disease, thereby protecting against neurodegeneration.[17]

| Compound/Derivative Class | Target/Activity | IC50 (nM) | Reference |

| Compound 3c | AChE Inhibition | 41.11 | [15] |

| Compound 4a | BuChE Inhibition | 41.68 - 74.06 | [15] |

| Compound 7c | AChE Inhibition | 89.12 | [15] |

| BuChE Inhibition | 75.96 | [15] | |

| Compound 10b | AChE Inhibition | 64.54 | [15] |

| BuChE Inhibition | 47.40 | [15] | |

| Compound 26 | AChE Inhibition | 20,000 | [16] |

| BuChE Inhibition | 20 | [16] |

Table 3: Anti-Neurodegenerative Activity of Selected Indole Derivatives.

Caption: Multi-target strategy of indole derivatives for Alzheimer's Disease.

Experimental Protocols

General Synthesis of Derivatives

The synthesis of this compound derivatives employs various established chemical transformations.

-

Formylation: The Vilsmeier-Haack reaction is frequently used to introduce an aldehyde group at the 3-position of the indole ring using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[13][18]

-

Cyclocondensation: Target compounds such as 3-(4,5-dihydroisoxazol-5-yl)indoles are often achieved via the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[6]

-

Direct Arylation: 3-phenyl-1H-indoles can be obtained with high regioselectivity through direct arylation of NH-indoles using a palladium(II)-based catalytic system.[8]

-

Functionalization: Indolequinones bearing leaving groups can be synthesized by functionalizing the corresponding 3-(hydroxymethyl)indolequinone, often using Mitsunobu reaction conditions for linking phenolic groups.[9][10]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the synthesized indole derivatives for a specified period (e.g., 48 or 72 hours).[5]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

Tubulin Polymerization Inhibition Assay

-

Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-regeneration system, and buffer.

-

Compound Incubation: The mixture is incubated with either the test compound or a control vehicle.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

-

Monitoring: The assembly of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) over time using a spectrophotometer.

-

Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Compound Preparation: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.[12][19]

-

Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Caption: General experimental workflow for anticancer drug screening.

Conclusion

This compound derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-neurodegenerative applications, are well-documented. The primary anticancer mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, although other mechanisms such as NQO1 inhibition are also significant. Their efficacy against drug-resistant microbes and their multi-target potential in complex neurodegenerative diseases highlight their therapeutic value. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting detailed pharmacokinetic and toxicity studies to advance the most promising candidates into preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]

- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthesis and evaluation of 3-aryloxymethyl-1,2-dimethylindole-4,7-diones as mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1) activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indolequinone antitumor agents: reductive activation and elimination from (5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivatives and hypoxia-selective cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 14. mdpi.com [mdpi.com]

- 15. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in Indoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the profound electron-donating effects of the methoxy group on the indole scaffold. We will delve into the fundamental electronic principles, the resulting impact on spectroscopic properties and chemical reactivity, and the strategic application of these effects in synthesis and drug discovery. This document serves as a core resource, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex relationships through diagrams.

Chapter 1: The Duality of the Methoxy Group's Electronic Influence

The methoxy group (–OCH₃) exerts a powerful influence on the indole ring system through a combination of two opposing electronic effects: the resonance (or mesomeric) effect and the inductive effect.

-

Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the indole ring.[1][2] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent. This effect is generally considered the more dominant of the two.[3][4]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.[1][5]

The overall electronic character of the methoxy group is a net electron-donating one because the resonance effect typically outweighs the inductive effect.[3][6] This net donation of electrons has significant consequences for the indole's reactivity and properties.

Quantitative Assessment: Hammett Constants

The Hammett equation provides a quantitative measure of a substituent's electronic influence.[7] The substituent constant, σ, reflects the electron-donating or -withdrawing nature of a group. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The effect is position-dependent (meta vs. para).

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect Interpretation |

| -OCH₃ | +0.11 | -0.24 | Electron-withdrawing at meta (inductive dominates); Electron-donating at para (resonance dominates).[8] |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.06 | -0.16 | Weakly electron-donating.[8] |

| -NO₂ | +0.73 | +0.78 | Strongly electron-withdrawing.[8] |

Chapter 2: Impact on Spectroscopic Properties

The electron-donating nature of the methoxy group significantly alters the spectroscopic signatures of the indole nucleus.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the increased electron density shields the protons on the indole ring, causing an upfield shift (lower ppm values), particularly for protons ortho and para to the methoxy group. In ¹³C NMR, the attached carbon and the ortho/para carbons also experience shielding and appear at a higher field. The methoxy carbon itself typically resonates in the 55-62 ppm range.[9]

-

Infrared (IR) Spectroscopy: The methoxy group introduces characteristic C-H stretching vibrations of the methyl group around 2950-2850 cm⁻¹ and a strong C-O stretching band, typically in the 1250-1000 cm⁻¹ region.[10]

-

UV-Vis Spectroscopy: Electron-donating groups like methoxy can cause a bathochromic (red) shift in the UV-Vis absorption spectrum of the indole chromophore.[11]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Observations |

| Indole | 6.51 (H3), 7.10 (H5), 7.17 (H6), 7.64 (H4), 7.68 (H7) | 102.1 (C3), 111.1 (C7), 119.8 (C6), 120.8 (C5), 121.9 (C4) | Reference values for the unsubstituted indole core. |

| 5-Methoxyindole | 3.87 (s, 3H, -OCH₃), 6.42 (dd, 1H, H3), 6.87 (dd, 1H, H6), 7.21 (d, 1H, H4), 7.25 (d, 1H, H7) | 55.9 (-OCH₃), 100.2 (C3), 102.8 (C4), 111.9 (C6), 112.4 (C7) | Significant upfield shift of H4, H6, and H7 protons relative to indole, demonstrating the shielding effect. |

| 6-Methoxyindole | 3.85 (s, 3H, -OCH₃), 6.40 (dd, 1H, H3), 6.78 (dd, 1H, H5), 6.95 (d, 1H, H7), 7.48 (d, 1H, H4) | 55.8 (-OCH₃), 95.7 (C7), 102.1 (C3), 109.9 (C5), 121.3 (C4) | Protons H5 and H7, which are ortho and para to the methoxy group, show a notable upfield shift. |

Chapter 3: Enhanced Reactivity in Electrophilic Aromatic Substitution (EAS)

The indole ring is inherently electron-rich and highly reactive towards electrophiles, with substitution typically occurring at the C3 position. The presence of a methoxy group further activates the ring, making these reactions faster and often proceeding under milder conditions.[12][13] The methoxy group helps to stabilize the cationic intermediate (sigma complex or arenium ion) formed during the reaction.

Key Reactions and Protocols

1. Vilsmeier-Haack Reaction (Formylation)

This reaction introduces a formyl (-CHO) group onto the indole ring, typically at the C3 position, using a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[14][15] Methoxy-activated indoles are excellent substrates for this transformation.[16]

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [17] |

| 4-Methoxyindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [17] |

| 5-Methoxyindole | POCl₃, DMF | 0 to 85 | 6 | 95 | [17] |

| 6-Methoxyindole | POCl₃, DMF | 0 to 85 | 8 | 92 | [17] |

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Methoxyindole

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5°C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.[16]

-

Reaction: Dissolve 5-methoxyindole (1 equivalent) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-85°C for 4-6 hours.[17]

-

Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~7-8.

-

Isolation: The precipitated product, 5-methoxyindole-3-carboxaldehyde, is collected by vacuum filtration, washed thoroughly with cold water, and dried.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified aldehyde.

2. Mannich Reaction (Aminomethylation)

The Mannich reaction is a three-component condensation involving an active hydrogen compound (indole), an aldehyde (typically formaldehyde), and a secondary amine (e.g., dimethylamine) to produce a "Mannich base."[18] For indoles, this reaction yields gramine analogs, which are valuable synthetic intermediates. The high nucleophilicity of methoxyindoles facilitates this reaction.[12]

Experimental Protocol: Synthesis of 4,6-Dimethoxygramine

-

Reaction Setup: To a solution of 4,6-dimethoxyindole (1 equivalent) in glacial acetic acid, add a 40% aqueous solution of dimethylamine (1.2 equivalents) followed by a 37% aqueous solution of formaldehyde (1.2 equivalents).[12][19]

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into an excess of cold aqueous sodium hydroxide solution to neutralize the acetic acid and precipitate the product.

-

Isolation: Collect the solid product by filtration, wash extensively with water to remove inorganic salts, and dry under vacuum.

-

Purification: The crude 4,6-dimethoxy-3-(dimethylaminomethyl)indole (4,6-dimethoxygramine) can be purified by recrystallization from a suitable solvent like ethanol.

3. Friedel-Crafts Acylation

This reaction introduces an acyl group to the indole ring using an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[20] The activation by the methoxy group allows for efficient acylation, typically at the C3 position, or at C2 if C3 is blocked.

Experimental Protocol: Friedel-Crafts Acylation of 5-Methoxyindole

This protocol is adapted from a general procedure and should be performed under anhydrous conditions.[20]

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent like dichloromethane (CH₂Cl₂). Cool the suspension to 0°C using an ice bath.

-

Acylium Ion Formation: Add acetyl chloride (1.1 equivalents), dissolved in CH₂Cl₂, dropwise to the stirred suspension over 10-15 minutes.

-

Indole Addition: Following this, add a solution of 5-methoxyindole (1 equivalent) in CH₂Cl₂ dropwise, maintaining the temperature at 0°C.[21]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes, monitoring by TLC.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with water and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-acetyl-5-methoxyindole.

-

Purification: Purify the product by column chromatography on silica gel or by recrystallization.

Chapter 4: Application in Drug Discovery and Development

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products. The methoxy group is a key substituent used to modulate the pharmacological profile of these molecules. Its electron-donating properties can influence:

-

Receptor Binding: The oxygen of the methoxy group can act as a hydrogen bond acceptor, creating crucial interactions within a receptor's binding pocket. Its electronic influence can also modulate the strength of π-π stacking or cation-π interactions.

-

Metabolic Stability: Methoxy groups can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. However, they can also be a site of O-demethylation, a common metabolic pathway.

-

Lipophilicity and Permeability: The addition of a methoxy group increases the lipophilicity of the indole, which can affect its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.

A prominent example is Melatonin (5-methoxy-N-acetyltryptamine), a neurohormone that regulates the sleep-wake cycle. The 5-methoxy group is critical for its high affinity for melatonin receptors (MT1 and MT2).

Conclusion

The methoxy group is a versatile and powerful substituent for modulating the properties of the indole ring. Its dominant electron-donating resonance effect profoundly enhances the ring's nucleophilicity, facilitating a wide range of electrophilic aromatic substitution reactions that are crucial for synthetic diversification. This electronic influence also directly impacts the spectroscopic characteristics and the potential for biological interactions, making the strategic placement of methoxy groups a cornerstone of modern indole chemistry and rational drug design. This guide has provided the core data, protocols, and conceptual frameworks necessary for researchers to effectively harness the unique properties of methoxy-substituted indoles.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. brainly.com [brainly.com]

- 5. youtube.com [youtube.com]

- 6. forums.studentdoctor.net [forums.studentdoctor.net]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. global.oup.com [global.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. jk-sci.com [jk-sci.com]

- 17. benchchem.com [benchchem.com]

- 18. Mannich reaction - Wikipedia [en.wikipedia.org]

- 19. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 20. websites.umich.edu [websites.umich.edu]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Methoxy-1H-indole

This technical guide provides a comprehensive overview of the core physicochemical properties, representative synthetic and analytical methodologies, and a plausible biological signaling pathway for 3-Methoxy-1H-indole. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Data Presentation

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 16712-55-3 | [1] |

| Canonical SMILES | COC1=CNC2=CC=CC=C21 | [1] |

| InChI Key | CKDZUORTXOCQNI-UHFFFAOYSA-N | [1] |

Experimental Protocols

Representative Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[2][3][4][5] The following is a generalized protocol that can be adapted for the synthesis of methoxy-substituted indoles.

Materials:

-

(Methoxyphenyl)hydrazine hydrochloride

-

A suitable ketone or aldehyde (e.g., pyruvic acid, acetone)

-

Acid catalyst (e.g., hydrochloric acid, sulfuric acid, zinc chloride)

-

Solvent (e.g., ethanol, acetic acid)

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve the (methoxyphenyl)hydrazine hydrochloride in the chosen solvent. Add the carbonyl compound to the solution. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the phenylhydrazone intermediate.

-

Indolization: To the solution containing the phenylhydrazone, add the acid catalyst. The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the addition of water and neutralized with a sodium hydroxide solution. The aqueous layer is then extracted multiple times with an organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure indole derivative.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis and purification of indole derivatives. The following is a general HPLC method that can be optimized for this compound.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

Chromatographic Conditions:

-

Gradient Elution: A typical gradient would start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the compound. For example: 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Indole derivatives generally show strong absorbance at approximately 225 nm and 280 nm.[6] A PDA detector can be used to scan a range of wavelengths (e.g., 200-400 nm) for comprehensive analysis.[6]

Sample Preparation:

-

Dissolve a small amount of the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.

Visualizations

The following diagrams, generated using the DOT language, illustrate a plausible biological signaling pathway and a general experimental workflow relevant to this compound.

References

- 1. This compound | C9H9NO | CID 13736886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. soc.chim.it [soc.chim.it]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and History of Substituted Indoles

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a cornerstone of modern medicinal chemistry and natural product science.[1] First isolated from the pyrolysis of oxindole with zinc dust by Adolf von Baeyer in 1886, this scaffold is now recognized as a "privileged" structure, appearing in a vast array of biologically active molecules.[2] Its derivatives are integral to essential natural compounds like the amino acid tryptophan, the neurotransmitter serotonin, the hormone melatonin, and the plant auxin indole-3-acetic acid.[3]

The journey from its initial discovery through the elucidation of its structure and the development of elegant synthetic methodologies has paved the way for groundbreaking advancements in medicine. The indole scaffold is central to drugs treating a wide range of conditions, including migraines (triptans), chemotherapy-induced nausea (setrons), and infections.[4][5][6] This guide provides an in-depth technical overview of the seminal discoveries, the evolution of key synthetic protocols, and the biological significance of major substituted indoles that have shaped our understanding of chemistry and pharmacology.

Foundational Discoveries and Key Figures

The history of indole chemistry is inextricably linked to the study of the dye indigo, a compound of commercial and historical importance.

-

Adolf von Baeyer (1866-1869): The genesis of indole chemistry began with the systematic degradation of indigo. In 1866, Adolf von Baeyer successfully reduced oxindole, an indigo derivative, to the parent heterocycle, indole, using zinc dust.[3] This pivotal achievement was followed in 1869 by his proposal of the correct chemical structure for indole, a feat that laid the groundwork for all subsequent research.[3][7] In the same year, Baeyer and Adolph Emmerling developed an early synthetic route, the Baeyer–Emmerling indole synthesis , by treating ortho-nitrocinnamic acid with iron powder in a strongly basic solution.[8]

-

Emil Fischer (1883): Arguably the most significant breakthrough in indole synthesis was made by Emil Fischer. The Fischer indole synthesis , discovered in 1883, is a versatile and robust reaction that forms indoles from the acid-catalyzed reaction of arylhydrazines with aldehydes or ketones.[4][9] This method remains one of the most reliable and widely used routes for preparing substituted indoles and is frequently employed in the industrial synthesis of pharmaceuticals, including the triptan class of anti-migraine drugs.[4][10]

Timeline of Key Discoveries

The following table summarizes the landmark events in the discovery and synthesis of key indoles.

| Year(s) | Discovery or Development | Key Figure(s) | Significance |

| 1866 | First isolation of indole from oxindole.[3] | Adolf von Baeyer | Established the existence of the core indole heterocycle. |

| 1869 | Correct structure of indole proposed.[3][7] | Adolf von Baeyer | Provided the structural foundation for the field. |